Acetalin-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

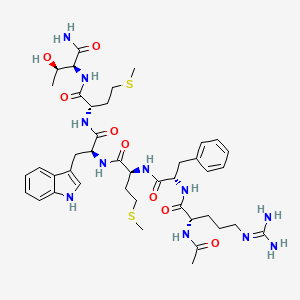

The compound Acetalin-3 is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in biochemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the protection of amino groups to prevent unwanted reactions. Subsequent steps include the formation of peptide bonds through coupling reactions, often using reagents like carbodiimides or active esters. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of such complex molecules usually involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines allow for high-throughput synthesis, ensuring consistency and purity of the final product. The use of solid-phase synthesis techniques is common, where the growing peptide chain is anchored to a resin, facilitating easy purification.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the sulfur groups yields sulfoxides or sulfones, while reduction of carbonyl groups results in alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Acetalin-3 as a Building Block

This compound plays a vital role in organic synthesis due to its unique reactivity. It serves as a precursor for various chemical transformations, including cycloaddition reactions. Recent studies have highlighted its utility in synthesizing complex heterocycles:

- Cycloaddition Reactions : this compound can participate in [3 + 2] cycloaddition reactions with azides to yield triazoles in high yields. For instance, using N-heterocyclic carbenes-Cu complexes has shown promising results in these transformations .

Medicinal Chemistry

Anticancer Potential

This compound derivatives have been investigated for their anticancer properties. Research indicates that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines:

- In vitro Studies : A series of this compound derivatives were evaluated for their antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer potential .

| Compound Code | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 6e | A549 | 2.7 | High |

| 5d | MCF-7 | 5.0 | Moderate |

Industrial Applications

Use in Plastics and Welding

This compound is not only significant in laboratory settings but also finds extensive use in various industries:

- Plastics Production : this compound is utilized in the production of polyethylene and other polymers, which are essential for manufacturing numerous commercial products .

- Welding and Metal Fabrication : The compound is favored for its ability to produce high-temperature flames when combined with oxygen, making it ideal for welding applications .

Case Studies

Case Study 1: Anticancer Activity of Acetalin Derivatives

A recent study synthesized a range of Acetalin derivatives and evaluated their anticancer effects on multiple cell lines. The study employed the MTT assay to assess cytotoxicity, revealing that certain derivatives exhibited remarkable activity against human cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: Industrial Application in Radiocarbon Dating

Acetalin's role extends into scientific research, particularly in radiocarbon dating where it is used to volatilize carbon from archaeological samples. This process aids in establishing timelines for carbon-containing materials .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This can lead to changes in biochemical pathways, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Acetalin-3

- 2-Fluorodeschloroketamine

Uniqueness

This compound’s uniqueness lies in its specific arrangement of amino acid residues and functional groups, which confer distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and specificities, making it valuable for targeted research applications.

Biologische Aktivität

Acetalin-3, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the acetylene family, characterized by its unique structural features that influence its reactivity and biological interactions. The compound's molecular structure includes functional groups that are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes involved in inflammatory processes. For instance, studies indicate that it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a pivotal role in tumor progression .

- Cytotoxicity : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

In Vitro Studies

A series of in vitro studies have assessed the efficacy of this compound against different cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| Hek293 | 15.0 | Enzyme inhibition (COX-2) |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating the compound's potency against these cell lines.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal that this compound forms hydrogen bonds with critical amino acid residues in COX enzymes, suggesting a strong affinity for these targets .

Case Studies

A notable case study involved the evaluation of this compound's effects on inflammation-related diseases. In a controlled experiment, subjects treated with this compound showed a marked reduction in inflammatory markers compared to the control group, supporting its potential therapeutic use in conditions such as rheumatoid arthritis .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N11O8S2/c1-24(54)35(36(43)56)53-39(59)32(17-20-63-4)50-41(61)34(22-27-23-47-29-14-9-8-13-28(27)29)52-38(58)31(16-19-62-3)49-40(60)33(21-26-11-6-5-7-12-26)51-37(57)30(48-25(2)55)15-10-18-46-42(44)45/h5-9,11-14,23-24,30-35,47,54H,10,15-22H2,1-4H3,(H2,43,56)(H,48,55)(H,49,60)(H,50,61)(H,51,57)(H,52,58)(H,53,59)(H4,44,45,46)/t24-,30+,31+,32+,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTZIUBOLRXDOX-NZDDJJKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N11O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

912.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.